

Introduction: Unveiling the Potential of a Dichlorinated Pyrazine Scaffold

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Compound of Interest

Compound Name:	3-Amino-5,6-dichloropyrazine-2-carbonitrile
CAS No.:	14340-28-4
Cat. No.:	B169283

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The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a highly sought-after scaffold in modern drug discovery. Within this important class of molecules, **3-Amino-5,6-dichloropyrazine-2-carbonitrile** (CAS No. 14340-28-4) emerges as a particularly intriguing, yet underexplored, building block.[2]

This trifunctionalized scaffold offers a rich platform for chemical modification. The presence of two reactive chlorine atoms at the 5 and 6 positions, a nucleophilic amino group at the 3-position, and a versatile carbonitrile group at the 2-position provides multiple handles for diversification. This guide, intended for researchers in drug development and medicinal chemistry, explores the synthesis, reactivity, and significant potential of this compound as a starting point for generating novel libraries of therapeutic candidates, particularly in oncology and infectious diseases.

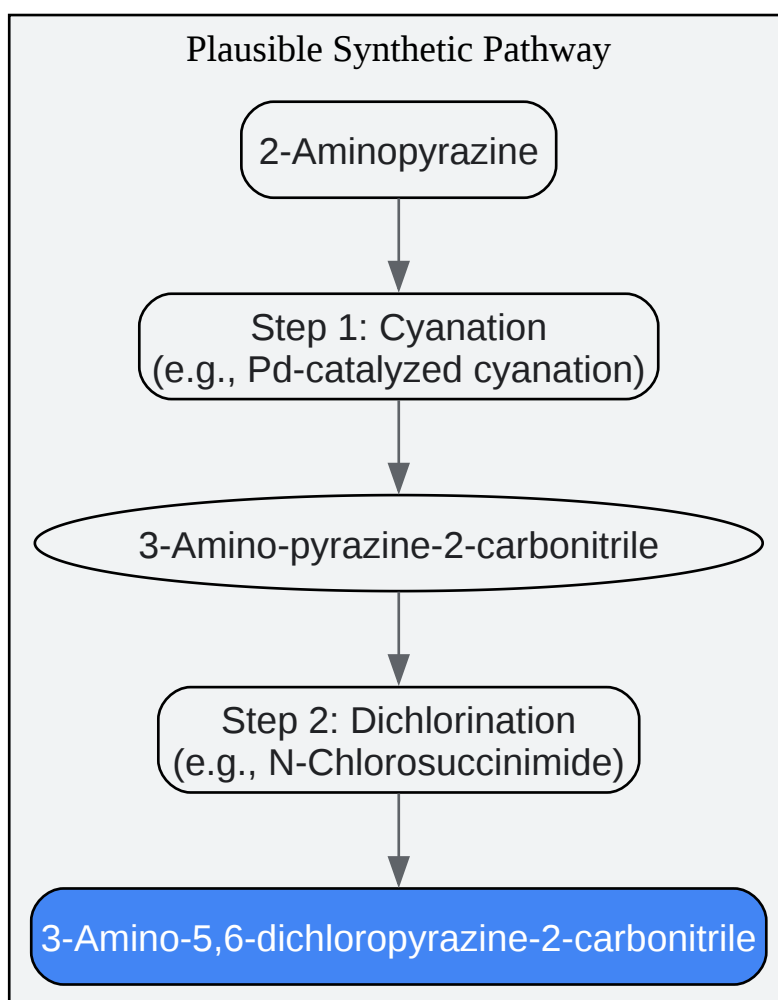
Physicochemical Properties

The fundamental properties of **3-Amino-5,6-dichloropyrazine-2-carbonitrile** are summarized below. This data is compiled from chemical supplier databases and computational predictions.

Property	Value	Source
CAS Number	14340-28-4	Jilin haofei import and export trade Co.,Ltd[2]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₄	Echemi[3][4] (for related mono-chloro analog)
Molecular Weight	189.00 g/mol	(Calculated)
Appearance	Expected to be a solid powder	Jilin haofei import and export trade Co.,Ltd[2]
Purity	Typically >99% from commercial suppliers	Jilin haofei import and export trade Co.,Ltd[2]
Storage	Store in a dry, dark, and well-ventilated place	Jilin haofei import and export trade Co.,Ltd[2]

Synthesis and Chemical Reactivity

While specific literature detailing a high-yield synthesis for **3-Amino-5,6-dichloropyrazine-2-carbonitrile** is scarce, a plausible route can be designed based on established methodologies for pyrazine functionalization.[5] An improved synthesis for a related compound, 2,3-diamino-5,6-dichloropyrazine, utilizes a selective, multi-step route from 2-aminopyrazine, avoiding harsh conditions.[5] A similar strategic approach can be envisioned for the target compound.



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Caption: Plausible multi-step synthesis of the target scaffold.

The true value of this molecule lies in its reactivity:

- **C5/C6 Chlorine Atoms:** These positions are susceptible to nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or amino substituents, enabling fine-tuning of steric and electronic properties.
- **C3 Amino Group:** The amino group can be acylated, alkylated, or used as a handle for forming amides or sulfonamides, providing another vector for library diversification.

- C2 Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for modification.

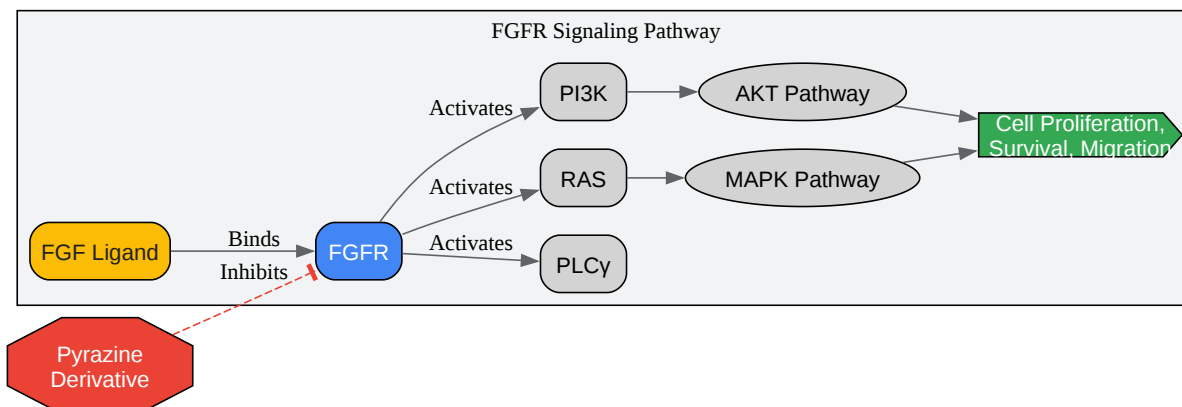
Potential Research Applications (Extrapolated from Analogs)

The therapeutic potential of derivatives synthesized from **3-Amino-5,6-dichloropyrazine-2-carbonitrile** can be confidently inferred from the extensive research on structurally related aminopyrazines.

Oncology: A Scaffold for Potent Kinase Inhibitors

The aminopyrazine core is a well-established scaffold for designing potent and selective kinase inhibitors.^{[6][7]} Derivatives have shown significant activity against Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers when their signaling is aberrant.^{[6][7]}

The mechanism involves blocking the ATP-binding site of the FGFR kinase domain, which inhibits autophosphorylation and halts downstream signaling pathways responsible for cell proliferation and survival.^[6] Derivatives of **3-Amino-5,6-dichloropyrazine-2-carbonitrile** could be synthesized to target this pathway, with the dichloro-substitution offering unique electronic properties compared to previously studied analogs.



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Caption: Simplified FGFR signaling and inhibition by pyrazine derivatives.

Infectious Diseases: A Precursor for Novel Antimycobacterial Agents

Tuberculosis remains a significant global health threat, spurred by the rise of drug-resistant strains of *Mycobacterium tuberculosis*. The pyrazine core is famously present in Pyrazinamide, a first-line anti-tuberculosis drug. Research has shown that other substituted aminopyrazine derivatives also possess potent antimycobacterial properties.[8][9]

Specifically, N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles have demonstrated good activity against *M. tuberculosis*, with a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL.[8][9] This suggests that libraries derived from **3-Amino-5,6-dichloropyrazine-2-carbonitrile**, particularly those modified at the amino and chloro positions, represent a promising avenue for discovering novel anti-TB agents.

Quantitative Data from Related Analogs

To underscore the potential, the following table summarizes the reported biological activity of structurally similar aminopyrazine compounds.

Compound Class	Target/Organism	Key Result (IC ₅₀ / MIC)	Reference
3-Amino-pyrazine-2-carboxamide Derivatives	FGFR1-4 Kinases	IC ₅₀ values in the range of 0.15 - 0.8 μM	Benchchem[10]
N-benzyl-5-amino-6-methyl-pyrazine-dicarbonitriles	M. tuberculosis	MIC = 6.25 μg/mL	NIH[8]
3-Amino-6-phenylpyrazine-2-carbonitrile Analogs	c-Met, VEGFR-2 Kinases	IC ₅₀ values in the range of 3.8 - 8.1 μM	Benchchem[10]

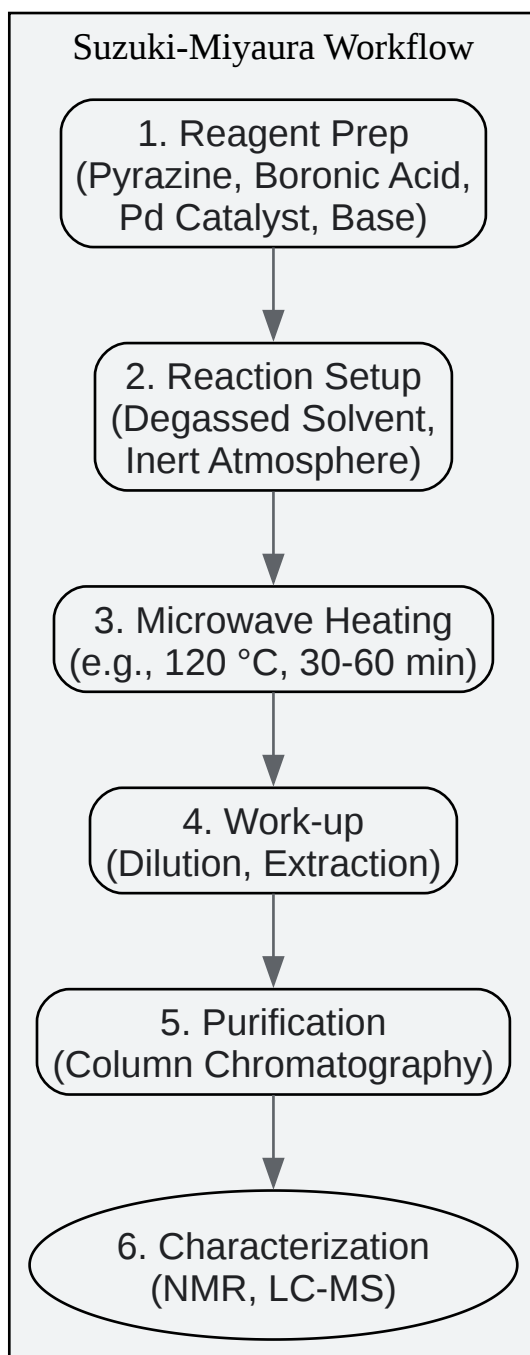
Experimental Protocols

The following protocols are representative methodologies for the derivatization of the core scaffold and its subsequent biological evaluation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-5 Arylation (Representative)

This protocol describes a standard method for diversifying the scaffold by replacing one of the chlorine atoms with an aryl group.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for library synthesis. It allows for the introduction of a wide range of commercially available arylboronic acids.



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Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

- **Vial Preparation:** To a microwave vial, add **3-Amino-5,6-dichloropyrazine-2-carbonitrile** (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).
- **Inert Atmosphere:** Seal the vial and thoroughly evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
- **Solvent Addition:** Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), via syringe.
- **Reaction:** Place the vial in a microwave reactor and heat to 120 °C for 30-60 minutes. Reaction progress should be monitored by TLC or LC-MS.
- **Work-up:** Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with brine. Separate the organic layer.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
- **Characterization:** Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol outlines a standard colorimetric assay to assess the ability of synthesized derivatives to inhibit the growth of a cancer cell line.

Rationale: The MTT assay is a reliable, high-throughput method to quantify cellular metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational assay in anticancer drug screening.

Step-by-Step Methodology:

- **Cell Seeding:** Seed human cancer cells (e.g., a line with known FGFR alterations) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

- **Compound Treatment:** Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

3-Amino-5,6-dichloropyrazine-2-carbonitrile represents a powerful and versatile chemical scaffold that is currently underutilized in medicinal chemistry. Its multiple reactive sites provide an ideal platform for the generation of large, diverse compound libraries. Based on the robust biological activities of its close analogs, derivatives of this compound are prime candidates for screening programs targeting protein kinases in oncology and essential enzymes in infectious agents like *M. tuberculosis*. This guide provides the foundational knowledge and strategic protocols to empower researchers to unlock the significant therapeutic potential held within this promising molecule. Future work should focus on the systematic exploration of the chemical space around this scaffold to develop novel and potent therapeutic agents.

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